molecular formula C21H40O2 B1596449 Allyl stearate CAS No. 6289-31-2

Allyl stearate

Cat. No. B1596449
CAS RN: 6289-31-2
M. Wt: 324.5 g/mol
InChI Key: HPCIWDZYMSZAEZ-UHFFFAOYSA-N
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Description

Allyl stearate is a chemical compound with the molecular formula C21H40O2 . It belongs to the class of allyl esters and is derived from stearic acid. The allyl group (−CH2−HC=CH2) is attached to the stearate moiety, resulting in its unique structure . Allyl stearate is found in various natural sources, including cruciferous vegetables like cabbage, broccoli, and mustard.


Molecular Structure Analysis

The molecular structure of allyl stearate consists of a long hydrocarbon chain (stearate) with an allyl group attached. The allyl group contains a methylene bridge (−CH2−) connected to a vinyl group (−CH=CH2). This arrangement allows for conjugation and resonance effects, impacting its chemical properties .

Scientific Research Applications

Polymer Synthesis

Allyl stearate is utilized in the synthesis of novel poly(meth)acrylates. These materials are derived from fatty acids and their derivatives, which are radically polymerizable monomers. They are used to create cutting-edge properties in polymers due to their versatility and low toxicity. The radical polymerization process allows for the development of innovative biobased (co)polymers .

Organic Synthesis

In organic chemistry, Allyl stearate plays a role in allyl–allyl cross-coupling reactions. This method is crucial for synthesizing 1,5-dienes, which are significant in the construction of complex natural products. The reaction involves a transition metal-catalyzed process that provides excellent regio- and enantioselective control, leading to the formation of synthetically important dienes .

Catalysis

Allyl stearate can be involved in the development of catalysts for polymerization reactions. Specifically, it is part of the synthesis of rare earth complexes bearing allyl ligands. These complexes exhibit the ability to catalyze the polymerization of non-polar monomers such as conjugated dienes, which is a valuable property in the field of catalysis .

Renewable Resources

The compound is part of a broader class of fatty acid-based monomers that are being explored as renewable resources. These monomers are sought after for replacing petroleum-based polymers in various applications due to their ready availability and environmental friendliness .

properties

IUPAC Name

prop-2-enyl octadecanoate
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InChI

InChI=1S/C21H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20-4-2/h4H,2-3,5-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HPCIWDZYMSZAEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40O2
Source PubChem
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DSSTOX Substance ID

DTXSID50212055
Record name Allyl stearate
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Molecular Weight

324.5 g/mol
Source PubChem
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Product Name

Allyl stearate

CAS RN

6289-31-2
Record name Allyl stearate
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Record name Allyl stearate
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Record name Allyl stearate
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Record name Allyl stearate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does allyl stearate behave during polymerization compared to other fatty acid vinyl monomers?

A1: Allyl stearate exhibits unique behavior during polymerization compared to other fatty acid vinyl monomers. When copolymerized with vinyl stearate, monomers like stearyl acrylate and stearyl methacrylate yield copolymers with significantly higher inherent viscosities. In contrast, allyl stearate, alongside stearyl vinyl ether, results in copolymers with much lower inherent viscosities than the vinyl stearate homopolymer []. This suggests that the structure of allyl stearate influences its reactivity and the resulting polymer chain length.

Q2: What is the impact of allyl stearate on the properties of allyl resins during polymerization?

A2: Incorporating allyl stearate as a modifier in diallyl phthalate (D.A.P.) polymerization significantly impacts the resulting resin's properties. Specifically, increasing the allyl stearate content (up to 9% by volume) leads to a considerable decrease in volume contraction during D.A.P. polymerization []. This suggests that allyl stearate acts as a reactive diluent, influencing the crosslinking density and ultimately the physical properties of the final allyl resin.

Q3: How does the presence of allyl stearate affect the conversion rates of other monomers during copolymerization?

A3: The presence of allyl stearate can impact the conversion rates of other monomers during copolymerization. When copolymerized with diallyl phthalate (D.A.P.), replacing triallyl citrate (T.A.C.) with allyl stearate leads to a decrease in the overall percentage conversion []. This suggests that allyl stearate may have a lower reactivity compared to T.A.C. in this specific copolymerization system, ultimately influencing the final polymer composition and properties.

Q4: Can allyl stearate be metabolized in living organisms, and if so, what are the identified metabolites?

A4: Research shows that allyl stearate is metabolized in rats. Following administration, one identified metabolite is 3-hydroxypropylmercapturic acid, found in both urine and bile []. This finding highlights the metabolic pathway of allyl stearate involving oxidation and subsequent conjugation with glutathione, leading to the excretion of mercapturic acid conjugates.

Q5: What are the implications of identifying 3-hydroxypropylmercapturic acid as a metabolite of allyl stearate?

A5: Identifying 3-hydroxypropylmercapturic acid as a metabolite of allyl stearate provides valuable insights into the compound's biotransformation []. This finding indicates that allyl stearate likely undergoes metabolic activation, potentially leading to the formation of reactive intermediates. The detection of this metabolite warrants further investigation into the potential toxicological implications and long-term effects of allyl stearate exposure.

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